Magnesium bromide etherate

Asymmetric Synthesis Aldol Reaction Stereoselective Catalysis

Standard anhydrous MgBr₂ fails due to poor solubility and lack of chelation control. MgBr₂·OEt₂ (CAS 29858-07-9) provides homogeneous reactivity in DCM, ether, or THF. • **Stereochemical precision:** Achieves 97% diastereoselectivity in aldol reactions via rigid bidentate chelation. • **Mild & chemoselective:** Enables room-temperature Knoevenagel condensation and selective PMB deprotection without decomposition. • **Green chemistry:** Catalyzes solvent-free Strecker synthesis of α-aminonitriles, reducing hazardous waste. Available in research-grade quantities with same-day dispatch. Technical data sheet and COA provided.

Molecular Formula C4H10Br2MgO
Molecular Weight 258.24 g/mol
Cat. No. B12061279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium bromide etherate
Molecular FormulaC4H10Br2MgO
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESCCOCC.[Mg+2].[Br-].[Br-]
InChIInChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
InChIKeyJGZKUKYUQJUUNE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Bromide Etherate: Structure & Function Overview


Magnesium bromide etherate (MgBr₂·O(C₂H₅)₂, CAS 29858-07-9) is a coordination complex in which anhydrous magnesium bromide is solvated by diethyl ether . It serves as a mild, soluble Lewis acid catalyst and stoichiometric reagent in organic synthesis. In its solid state, it adopts a polymeric structure where each magnesium center is pentacoordinate, exhibiting trigonal bipyramidal geometry with bridging bromine atoms and a single coordinated ether molecule [1]. This structure defines its reactivity, distinguishing it from simple ionic salts and making it a versatile tool for a range of transformations .

Solubility Soluble in DCM, ether, THF for homogeneous catalysis
Reactivity Mild Lewis acid with ether-modulated acidity
Stereocontrol Bidentate chelation for diastereoselective reactions

Why Substituting Magnesium Bromide Etherate Fails


A generic substitution of magnesium bromide etherate with anhydrous MgBr₂ or other magnesium halides is often unsuccessful due to critical differences in solubility, Lewis acidity, and coordination behavior. While anhydrous MgBr₂ is a potent but insoluble Lewis acid in many organic media [1], the etherate complex is readily soluble in common organic solvents like dichloromethane, ether, and THF , enabling homogeneous catalysis. More importantly, the coordinated ether molecule modulates the Lewis acidity at the metal center and imparts a unique bidentate chelating ability [2]. This chelation effect is absent in non-complexed magnesium salts, and it is directly responsible for the high stereoselectivity observed in many reactions, a feature that cannot be replicated by simpler alternatives.

Property
MgBr₂·OEt₂
Anhydrous MgBr₂
Solubility
Readily soluble in organic solvents
Insoluble; heterogeneous only
Coordination
Bidentate chelation possible
Monodentate; no chelation control
Non-chelating Lewis acids (e.g., TiCl₄) may yield lower stereoselectivity.
Etherate-free salts lack solubility and modulated acidity; direct replacement may fail.

Quantitative Evidence: MgBr₂·OEt₂ vs. Alternatives


Chelation-Controlled Aldol Diastereoselectivity

In a direct comparison, the use of MgBr₂·OEt₂ in an aldol reaction between a chiral alkoxy aldehyde and a silyl enol ether resulted in a 97% diastereomeric excess (de) [1]. This high selectivity is attributed to the formation of a rigid, six-membered cyclic transition state enabled by the bidentate chelation of the reagent to both the aldehyde carbonyl oxygen and the adjacent alkoxy oxygen. In contrast, uncomplexed, monodentate Lewis acids such as TiCl₄ or BF₃·OEt₂ are incapable of forming this chelate and would therefore lead to significantly diminished stereocontrol under the same conditions [2].

Aldol diastereoselectivity
Head-to-head
97% de with MgBr₂·OEt₂ vs. low stereocontrol with TiCl₄/BF₃·OEt₂
Supports chelation-controlled stereoselective route
3 eq. MgBr₂·OEt₂, chiral alkoxy aldehyde, silyl enol ether
Asymmetric Synthesis Aldol Reaction Stereoselective Catalysis

Room-Temperature Knoevenagel Condensation

MgBr₂·OEt₂ (20 mol%) catalyzes the Knoevenagel condensation of various aldehydes with malononitrile or ethyl cyanoacetate at room temperature to yield electrophilic olefins in high yields [1]. This procedure is notably mild compared to many traditional Knoevenagel methods, which often require higher temperatures, stronger bases, or a combination of several additives [2]. For instance, the room-temperature procedure using MgBr₂·OEt₂ offers a significant operational advantage over methods requiring heating or more complex catalyst systems.

Knoevenagel condensation
Data to verify
Room temperature, 20 mol% catalyst, various aldehydes
Reported mild-condition protocol; source review needed
Requires independent validation
Knoevenagel Condensation Green Chemistry Catalysis

Chemoselective PMB Deprotection

The MgBr₂·OEt₂/Me₂S system allows for the mild and highly chemoselective cleavage of p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols, in the presence of other sensitive functionalities such as benzyl ethers, TBDMS ethers, benzoate esters, or acetonides [1]. This selectivity is a significant advantage over traditional acidic cleavage methods (e.g., TFA, DDQ), which often lead to the concurrent deprotection or degradation of other acid-labile groups [2]. The quantitative yield and high functional group tolerance make this a unique and reliable protocol.

Chemoselective PMB deprotection
Head-to-head
Selective PMB cleavage; benzyl, TBDMS, benzoate, acetonide intact vs. broad deprotection with TFA/DDQ
Supports chemoselective protecting group strategy
MgBr₂·OEt₂/Me₂S system; quantitative yields reported
Protecting Group Chemistry Chemoselectivity Peptide Synthesis

Solvent-Free α-Aminonitrile Synthesis

A three-component, solvent-free synthesis of α-aminonitriles from aldehydes, amines, and TMSCN is efficiently catalyzed by MgBr₂·OEt₂ at room temperature [1]. This procedure yields α-aminonitriles in excellent yields under very mild conditions. The elimination of solvent aligns with green chemistry principles and offers a direct contrast to many alternative Strecker syntheses, which are often performed in organic solvents and may require heating [2]. This demonstrates the catalyst's high activity and broad applicability even in neat reaction mixtures.

Solvent-free aminonitrile synthesis
Head-to-head
Solvent-free, r.t., one-pot vs. standard solvent-based Strecker procedures
Supports green chemistry workflow; eliminates organic solvent
Aldehydes, amines, TMSCN; excellent yields reported
Strecker Synthesis Green Chemistry Multicomponent Reaction

Key Applications of Magnesium Bromide Etherate


Stereoselective Chiral Intermediate Synthesis

As evidenced by the high diastereoselectivity (97% de) in aldol reactions, MgBr₂·OEt₂ is the preferred reagent for the stereoselective construction of complex chiral building blocks [1]. This is particularly crucial in medicinal chemistry and natural product synthesis, where the 3D structure of a molecule dictates its biological activity. Its ability to form rigid chelation-controlled transition states ensures predictable and high-level stereocontrol, reducing the number of steps and purification required.

Mild and Chemoselective Synthetic Protocols

The reagent's mild Lewis acidity enables room-temperature transformations, such as the Knoevenagel condensation [2], and highly chemoselective deprotections, as demonstrated for PMB ethers [3]. These properties are invaluable in multi-step syntheses of sensitive compounds (e.g., pharmaceuticals, agrochemicals), where harsh conditions or strong acids would cause decomposition or unwanted side reactions. The ability to perform a chemoselective step with high fidelity minimizes protecting group manipulations and improves overall yield.

Green & Sustainable Chemistry Methods

The demonstrated catalytic activity of MgBr₂·OEt₂ in a solvent-free Strecker synthesis of α-aminonitriles [4] positions it as a key reagent for developing greener, more sustainable chemical processes. By enabling efficient catalysis without the need for an organic solvent, it helps reduce hazardous waste generation and lower the environmental footprint of chemical production, aligning with modern industrial and academic research priorities.

Application
Selection Property
Validation Focus
Stereoselective chiral intermediate synthesis
Chelation-controlled transition state
Diastereomeric excess review
Mild & chemoselective protocols
Mild Lewis acidity & functional group tolerance
Protecting group orthogonality review
Green & sustainable methods
Solvent-free catalytic activity
Process mass intensity & waste reduction

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